molecular formula C22H15N3S B15022763 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- CAS No. 72307-66-5

9-Acridinamine, N-(4-phenyl-2-thiazolyl)-

Cat. No.: B15022763
CAS No.: 72307-66-5
M. Wt: 353.4 g/mol
InChI Key: XIHSGUIFABXCNK-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine is a complex organic compound that features both a thiazole and an acridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine typically involves the condensation of 4-phenyl-1,3-thiazole-2-amine with acridine-9-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine is unique due to the combination of the thiazole and acridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, particularly in drug development and materials science .

Properties

CAS No.

72307-66-5

Molecular Formula

C22H15N3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-acridin-9-yl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H15N3S/c1-2-8-15(9-3-1)20-14-26-22(24-20)25-21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-14H,(H,23,24,25)

InChI Key

XIHSGUIFABXCNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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